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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304 Get Quote

Welcome to the technical support resource for ONO-4059 (Tirabrutinib). This center provides

researchers, scientists, and drug development professionals with detailed troubleshooting

guides and frequently asked questions to address potential off-target effects and other

experimental challenges.

Frequently Asked Questions (FAQs)
Q1: How selective is ONO-4059 for BTK compared to other kinases?

A1: ONO-4059, a second-generation BTK inhibitor, is designed for enhanced selectivity with

less off-target activity compared to first-generation inhibitors like ibrutinib.[1][2] Kinome profiling

demonstrates that ONO-4059 has a low "hit rate"; at a concentration of 1 µM, it inhibited only

2.3% of the human wild-type kinases tested (excluding BTK).[3] It shows significantly higher

selectivity for BTK over other kinases, including those with a cysteine residue in the same

position as Cys481 in BTK, as well as Src-family kinases.[3][4]

Q2: I am observing a cellular phenotype that does not align with the known function of BTK.

Could this be an off-target effect?

A2: While ONO-4059 is highly selective, observing a phenotype inconsistent with BTK inhibition

warrants investigation into potential off-target effects.[5] Such effects can arise from

interactions with other cellular proteins or the activation of parallel signaling pathways through

retroactivity.[6][7] However, it is also crucial to rule out other experimental variables, such as
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the specific cell line's genetic background, inhibitor concentration, or off-target effects of other

reagents used in the experiment.

Q3: What are the most common adverse events observed in clinical studies that might suggest

off-target activities?

A3: In clinical trials, ONO-4059 is generally well-tolerated.[8] The most common adverse

events reported are typically mild (grade 1 or 2) and include rash, vomiting, and hematologic

effects like neutropenia, anemia, and leukopenia.[1][9] Severe adverse events are less

common. These effects are not definitively linked to specific off-target kinases but represent the

overall clinical safety profile.

Q4: What is the first step I should take to determine if my result is due to an on-target or off-

target effect of ONO-4059?

A4: The first step is to establish a clear dose-response relationship. Titrating ONO-4059 to the

lowest effective concentration that still inhibits BTK can help minimize potential off-target

effects.[5] You should correlate the observed phenotype with direct measurement of BTK

inhibition (e.g., by checking the phosphorylation status of BTK or its downstream substrates). If

the phenotype occurs at concentrations far exceeding the IC50 for BTK, an off-target effect is

more likely.

Q5: How can I definitively prove that the observed effect is mediated by BTK inhibition?

A5: A "rescue experiment" is considered a gold-standard method for confirming on-target

effects.[5] This involves overexpressing a drug-resistant mutant of the target kinase (in this

case, a BTK mutant that ONO-4059 cannot bind to, such as C481S) in your cell model.[10] If

the cellular effect of ONO-4059 is reversed or prevented in cells expressing the resistant BTK

mutant, it strongly indicates the effect is on-target.[5]
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Issue Encountered Probable Cause(s)
Recommended Solution /

Next Step

Discrepancy between

biochemical and cell-based

assay potency (IC50).

1. High intracellular ATP:

Cellular assays have high ATP

levels (~1-10 mM) that can

outcompete ATP-competitive

inhibitors.[5]2. Efflux pumps:

The inhibitor may be actively

removed from the cell by

pumps like P-glycoprotein.[5]3.

Poor cell permeability.4. Low

target expression: The target

kinase (BTK) may not be

expressed or active in the

selected cell line.[5]

1. Confirm Target

Engagement: Use a cellular

target engagement assay

(e.g., NanoBRET™) to confirm

the inhibitor is binding to BTK

in living cells.[11]2. Use Efflux

Pump Inhibitors: Co-incubate

with an efflux pump inhibitor

(e.g., verapamil) to see if

cellular potency increases.[5]3.

Verify Target Expression: Use

Western blotting to confirm the

expression and

phosphorylation status

(activity) of BTK in your cell

model.[5]

Unexpected phenotype

observed after treatment with

ONO-4059.

1. Off-target kinase inhibition.2.

Inhibition of a non-kinase

protein.[6]3. Activation of a

compensatory signaling

pathway.[7]4. Experimental

artifact or vehicle effect.

1. Perform a Rescue

Experiment: Use a drug-

resistant BTK mutant to

confirm if the effect is on-

target.[5]2. Use a Structurally

Unrelated Inhibitor: Test

another selective BTK inhibitor

with a different chemical

scaffold. A similar phenotype

would support an on-target

effect.3. Kinase Selectivity

Profiling: Screen ONO-4059

against a broad panel of

kinases to identify potential off-

target interactions.[5]4. Control

Experiments: Ensure

appropriate vehicle controls

are included and test for
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compound fluorescence or

other artifacts.

Development of resistance to

ONO-4059 in long-term cell

culture.

1. On-target mutation:

Mutation in the BTK gene

(e.g., C481S) that prevents

covalent binding of ONO-4059.

[10]2. Upregulation of bypass

pathways: Activation of parallel

signaling pathways that

circumvent the need for BTK

signaling.

1. Sequence the BTK Gene:

Analyze the BTK coding

sequence in resistant cells to

check for mutations.2. Perform

Phospho-Proteomics/RNA-

Seq: Compare resistant and

sensitive cells to identify

upregulated signaling

pathways that could be

responsible for resistance.

Quantitative Data: Kinase Selectivity of ONO-4059
The following table summarizes the inhibitory potency of ONO-4059 (Tirabrutinib) against its

primary target, BTK, and key off-target kinases, demonstrating its high selectivity.
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Kinase Target Assay Type
Potency (IC50 /

EC50)

Selectivity (Fold

vs. BTK)
Reference

BTK
Biochemical

(IC50)
2.2 nM - [4]

BTK
Biochemical

(IC50)
6.8 nM - [12]

Lck
Biochemical

(IC50)
>1000 nM >454x [4]

Fyn
Biochemical

(IC50)
>1000 nM >454x [4]

LynA
Biochemical

(IC50)
>1000 nM >454x [4]

EGFR Cellular (EC50) >10,000 nM >4545x [3]

ITK/TXK
Cellular (T-cell

activation)
>10,000 nM >4545x [3]

Experimental Protocols
Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of ONO-4059 against a

broad panel of kinases.

Objective: To identify potential off-target kinase interactions of ONO-4059.

Methodology:

Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins

DiscoverX KINOMEscan™, Thermo Fisher Z'-LYTE™) that covers a significant portion of the

human kinome.[3]

Compound Preparation: Prepare a high-concentration stock solution of ONO-4059 in 100%

DMSO. For screening, a standard concentration of 1 µM is often used.[3]
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Binding or Activity Assay: The service provider will perform either:

Binding Assays (e.g., KINOMEscan): Measures the ability of ONO-4059 to compete with a

ligand for the active site of each kinase in the panel. Results are typically reported as '%

Control' or 'Kd'.

Enzymatic Assays (e.g., Z'-LYTE): Measures the ability of ONO-4059 to inhibit the

phosphorylation of a substrate by each active kinase. Results are reported as '%

Inhibition'.

Data Analysis:

Identify "hits" where ONO-4059 shows significant binding or inhibition (e.g., >65%

inhibition at 1 µM).[3]

For any identified off-target hits, perform follow-up dose-response experiments to

determine the IC50 value.

Compare the off-target IC50 values to the on-target BTK IC50 to calculate selectivity

ratios.

Cellular Target Engagement Assay (NanoBRET™)
This protocol describes how to confirm that ONO-4059 binds to BTK in living cells.

Objective: To quantify the interaction of ONO-4059 with BTK in a physiological cellular context.

Methodology:

Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express a fusion protein

of BTK and NanoLuc® Luciferase.

Cell Plating: Seed the cells into a white, 96-well assay plate at an appropriate density and

allow them to attach overnight.

Compound Treatment: Prepare serial dilutions of ONO-4059 in assay medium. Add the

diluted compound to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.
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Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to BTK, to all

wells at its predetermined optimal concentration.

BRET Measurement: Immediately measure the luminescence at two wavelengths (donor

emission at ~460 nm and acceptor emission at ~610 nm) using a plate reader equipped for

BRET analysis.

Data Analysis:

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

Plot the BRET ratio against the logarithm of the ONO-4059 concentration.

Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value,

which represents the concentration of ONO-4059 required to displace 50% of the tracer

from BTK.

Visualizations
Signaling Pathway Diagram
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Caption: The B-Cell Receptor (BCR) signaling pathway, with ONO-4059 inhibiting BTK.
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Experimental Workflow Diagram
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Caption: Logical workflow for investigating potential off-target effects.

Logical Relationship Diagram
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Caption: Logic of a rescue experiment to confirm on-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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